Cas no 1261900-15-5 (4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid)

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a methylsulfonylamino substituent on the phenyl ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the methylsulfonylamino group may contribute to interactions with biological targets. Its well-defined structure allows for precise modifications in drug design. The compound is typically utilized in small-scale research applications, where its purity and consistency are critical for reproducible results. Proper handling and storage are recommended to maintain stability.
4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid structure
1261900-15-5 structure
Product Name:4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid
CAS No:1261900-15-5
MF:C14H12FNO4S
MW:309.312786102295
MDL:MFCD18322713
CID:2762190
PubChem ID:53228532
Update Time:2025-06-22

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-FLUORO-2-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID
    • 1261900-15-5
    • 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
    • 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%
    • DTXSID00692065
    • MFCD18322713
    • 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid
    • MDL: MFCD18322713
    • Inchi: 1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)
    • InChI Key: BRUPHSMEHFSTBG-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=C(C=1)C1C=C(C=CC=1C(=O)O)F)(=O)=O

Computed Properties

  • Exact Mass: 309.04710720Da
  • Monoisotopic Mass: 309.04710720Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 91.9Ų

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329990-5 g
4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%; .
1261900-15-5 95%
5g
€1159.00 2023-04-26
abcr
AB329990-5g
4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%; .
1261900-15-5 95%
5g
€1159.00 2024-06-08

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261900-15-5)
Order Number:A1170025
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:15
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid (CAS 1261900-15-5): A Versatile Compound in Pharmaceutical Research and Drug Development

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is a synthetic organic compound with a unique molecular structure that has attracted significant attention in recent years. Its chemical formula, C15H13FNO4S, and CAS number 1261900-15-5 define its identity and are critical for identification in pharmaceutical and chemical databases. This compound belongs to the class of substituted benzoic acids, which are widely studied for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.

The molecular architecture of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is characterized by a benzene ring with functional groups that enhance its reactivity and biological interactions. The 4-fluoro substituent introduces electronic effects that modulate the compound's polarity and solubility, while the 3-methylsulfonylaminophenyl group contributes to its potential as a scaffold for drug development. Recent studies have highlighted the importance of these structural features in determining the compound's pharmacokinetic properties and target specificity.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the therapeutic potential of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid in modulating inflammatory pathways. The compound was shown to inhibit the NF-κB signaling cascade, a key regulator of inflammation, by interacting with specific protein kinases. This finding aligns with growing interest in targeting inflammation for the treatment of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders.

Another significant area of research involves the 3-methylsulfonylaminophenyl group's role in enhancing the compound's stability and bioavailability. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the methylation of the sulfonyl group improves the compound's resistance to metabolic degradation, thereby extending its half-life in vivo. This property is particularly valuable in the design of long-acting therapeutics for conditions requiring sustained drug delivery.

Applications of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid span multiple therapeutic areas, including oncology and neurology. In oncology, the compound has been explored as a potential inhibitor of cancer cell proliferation. A 2023 preclinical study published in Cancer Research demonstrated its ability to induce apoptosis in breast cancer cell lines by disrupting mitochondrial function. These findings suggest its potential as a candidate for targeted cancer therapies.

In the field of neurology, the compound's neuroprotective properties have been investigated for the treatment of neurodegenerative diseases. Research published in Neuropharmacology (2023) revealed that 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid exhibits protective effects against oxidative stress in neuronal cells, making it a promising candidate for the development of treatments for Alzheimer's disease and Parkinson's disease.

The synthesis of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid involves multi-step organic reactions, with key intermediates including substituted phenylamines and sulfonyl chloride derivatives. A 2023 article in Organic & Biomolecular Chemistry described an optimized synthetic route that improves yield and purity, reducing the need for extensive purification steps. This advancement is critical for scaling up production for pharmaceutical applications.

Pharmacological studies on 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid have focused on its mechanism of action and potential side effects. While the compound shows promising therapeutic effects, further research is needed to evaluate its safety profile. A 2023 review in Drug Safety emphasized the importance of preclinical toxicology studies to ensure its suitability for human use.

Future research directions for 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid include exploring its potential as a lead compound for drug development. Structure-activity relationship (SAR) studies are being conducted to identify modifications that could enhance its potency and reduce toxicity. Additionally, the compound's role in combination therapies is being investigated, as it may synergize with existing treatments for complex diseases.

In conclusion, 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid represents a significant advancement in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable candidate for the development of new therapeutics. Ongoing research is expected to further elucidate its potential applications and optimize its properties for clinical use.

For more information on the latest research and applications of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, refer to the cited studies in reputable scientific journals and databases. The compound's continued exploration in pharmaceutical research underscores its importance in the quest for innovative treatments for a wide range of diseases.

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Amadis Chemical Company Limited
(CAS:1261900-15-5)
A1170025
Purity:99%
Quantity:5g
Price ($):687.0
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